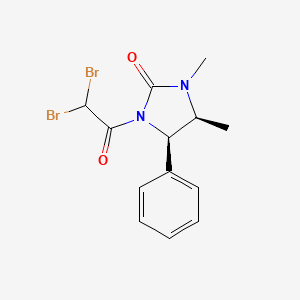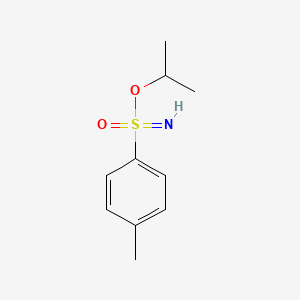![molecular formula C22H24F2O B14256295 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene CAS No. 321395-36-2](/img/structure/B14256295.png)
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene is an organic compound with a complex structure that includes a phenyl ring, a cyclohexyl group, and ethoxy and difluorobenzene substituents
准备方法
The synthesis of 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl ring: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the ethoxy group: This can be done through an etherification reaction using an appropriate alcohol and acid catalyst.
Incorporation of the difluorobenzene moiety: This step may involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atoms.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers or liquid crystals, due to its unique chemical properties.
作用机制
The mechanism by which 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological system.
相似化合物的比较
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-[4-(4-Hexylcyclohexyl)phenyl]ethanone: This compound has a similar cyclohexyl and phenyl structure but lacks the ethoxy and difluorobenzene substituents.
4-Methyl-4-phenyl-2-cyclohexen-1-one: This compound has a cyclohexenone structure with a phenyl group but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
321395-36-2 |
|---|---|
分子式 |
C22H24F2O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-[4-(4-ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C22H24F2O/c1-3-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-4-2)22(24)21(19)23/h3,9-16H,1,4-8H2,2H3 |
InChI 键 |
VIZPGEFPPOILLG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)C=C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


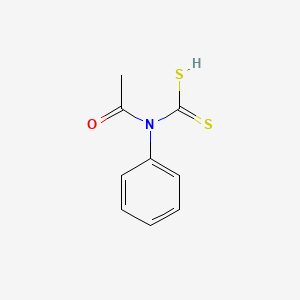
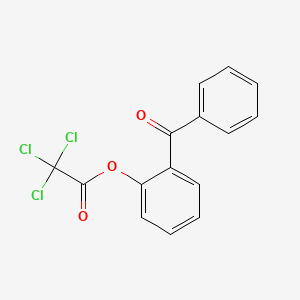
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
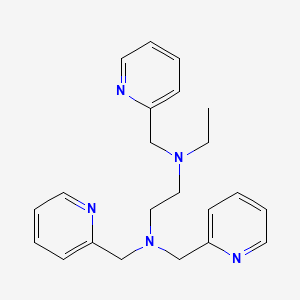
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
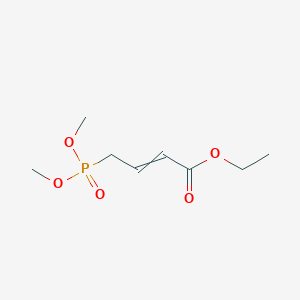
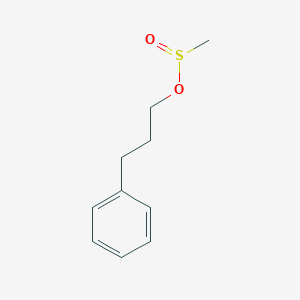


![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
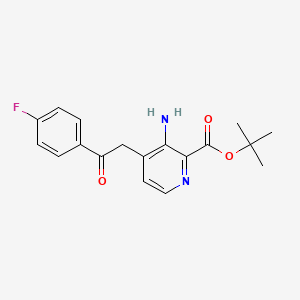
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
